Benzofuran-6-carboxylic acid
Overview
Description
Benzofuran-6-carboxylic acid is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as it can serve as a core structure for the development of various pharmacologically active agents.
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored in several studies. For instance, novel benzofuran-based carboxylic acid derivatives have been synthesized using an ureido linker to connect benzoic or hippuric acid moieties to benzofuran tails, which showed potential as cancer-related hCA IX isoform inhibitors . Another study reported the construction of benzofuran-3(2H)-one scaffolds with a quaternary center through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, a facile synthesis of benzofuran-2-yl benzo[h]quinoline-3-carboxylic acid derivatives was achieved via a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . A diversity-oriented synthesis approach was also employed to create libraries based on benzofuran scaffolds, utilizing salicylaldehydes, aryl boronic acids or halides, and amines .
Molecular Structure Analysis
Molecular docking studies, along with structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, have been investigated using DFT calculations. These studies have provided insights into the weak intermolecular interactions, nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity of these molecules .
Chemical Reactions Analysis
Benzofuran derivatives have been found to participate in various chemical reactions. For example, benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors, with the carboxylic acid and amino groups of the compounds forming key interactions with the enzyme . The synthesis of methylenedioxy-bearing benzofuran-2-yl-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction, highlighting the versatility of benzofuran derivatives in chemical synthesis . Moreover, benzofuran-2-carboxylic esters have been synthesized and evaluated as ischemic cell death inhibitors, with certain sulfur atom substitutions enhancing their potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters have demonstrated the importance of substituents on the benzofuran ring in determining biological activity . Additionally, the coordination reactions of benzofuran derivatives have been studied, with benzofuro[3,2-c]pyridine being used to prepare complexes with metals such as copper and cobalt, which exhibited high thermal stability . Lastly, benzofuran-2-carboxamide-benzylpyridinium salts have been synthesized as cholinesterase inhibitors, with their inhibitory activity being confirmed through spectroscopic methods .
Scientific Research Applications
Synthesis and Coordination Reactions
Benzofuran derivatives have been synthesized through various chemical reactions, with a focus on their coordination chemistry. For instance, the synthesis of benzofuro[3,2-c]pyridine derivatives from benzofuran-2-carboxylic acid precursors has been described, leading to the development of complexes with metals like Cu and Co. These complexes exhibit high thermal stability, hinting at potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).
Spectroscopic Properties and Biological Activities
Research has also focused on the structural optimization, molecular docking analysis, and spectroscopic properties of benzofuran-carboxylic acid derivatives. These studies provide insights into the weak intermolecular interactions and the nonlinear optical properties of these compounds, as well as their inhibitory effects against cancer and microbial diseases, showcasing their potential in pharmacological applications (Sagaama et al., 2020).
Beta-Lactamase Substrates
Benzofuranones derived from benzofuran-2-carboxylic acid have been synthesized as potential beta-lactamase substrates and/or inhibitors. These studies explore their stability in aqueous solutions and their reactivity as substrates for beta-lactamase, which is relevant for developing new antibiotics (Adediran et al., 2001).
Supramolecular Interactions
Investigations into the supramolecular interactions of benzofuran-2,3-dicarboxylic acid in its monoanionic form have led to the identification of hydrogen bonding and pi-pi stacking interactions in organometallic complexes. This research aids in understanding the structural basis of these interactions and their potential applications in molecular engineering (Koner & Goldberg, 2009).
Polymer Synthesis
The synthesis of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings demonstrates the application of benzofuran derivatives in polymer chemistry. These polymers exhibit excellent thermal stability and have potential uses in various industrial applications (Banihashemi & Toiserkani, 2004).
Safety And Hazards
Precautions must be taken when handling Benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .
Future Directions
Benzofuran compounds, including Benzofuran-6-carboxylic acid, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .
properties
IUPAC Name |
1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHGRQELZPGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591395 | |
Record name | 1-Benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-6-carboxylic acid | |
CAS RN |
77095-51-3 | |
Record name | 1-Benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Benzofurancarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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